molecular formula C15H19NO2 B12097394 Agomelatine Impurity 2

Agomelatine Impurity 2

Cat. No.: B12097394
M. Wt: 245.32 g/mol
InChI Key: WYDPNFMLFHAFHV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agomelatine Impurity 2 is a degradation product of Agomelatine, a melatonergic antidepressant. Agomelatine is known for its unique pharmacological action, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors. The presence of impurities like this compound is crucial for understanding the stability and efficacy of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

Agomelatine Impurity 2 can be synthesized through various chemical reactions. One common method involves the degradation of Agomelatine under acidic conditions. For instance, dissolving Agomelatine in methanol and refluxing with hydrochloric acid can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves controlled degradation processes. These processes ensure the impurity is produced in measurable quantities for analytical purposes. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often used to separate and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Agomelatine Impurity 2 undergoes various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to further degradation.

    Reduction: Reducing agents can alter the impurity’s structure.

    Substitution: Chemical groups in the impurity can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Agomelatine Impurity 2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Agomelatine Impurity 2 is not as well-studied as Agomelatine itself. it is believed to interact with similar molecular targets, including melatonin receptors and serotonin receptors. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Agomelatine: The parent compound, known for its antidepressant properties.

    Other Impurities: Various degradation products of Agomelatine, such as Agomelatine Impurity 1.

Uniqueness

Agomelatine Impurity 2 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration can significantly impact the stability and efficacy of Agomelatine .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b13-8+

InChI Key

WYDPNFMLFHAFHV-MDWZMJQESA-N

Isomeric SMILES

CC(=O)NC/C=C/1\CCCC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCC=C1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

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